5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyranosidonic acid ammonium

CAS No.:

Cat. No.: VC16688988

Molecular Formula: C19H22BrClN2O9

Molecular Weight: 537.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22BrClN2O9 |

|---|---|

| Molecular Weight | 537.7 g/mol |

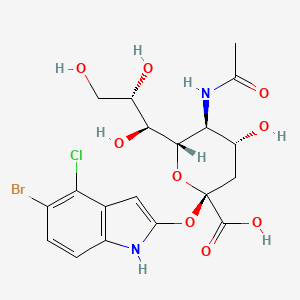

| IUPAC Name | (2S,4R,5S,6S)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-2-yl)oxy]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C19H22BrClN2O9/c1-7(25)22-15-11(26)5-19(18(29)30,32-17(15)16(28)12(27)6-24)31-13-4-8-10(23-13)3-2-9(20)14(8)21/h2-4,11-12,15-17,23-24,26-28H,5-6H2,1H3,(H,22,25)(H,29,30)/t11-,12+,15+,16+,17+,19-/m1/s1 |

| Standard InChI Key | NZTUWYUPFXKJML-YPOPRDRISA-N |

| Isomeric SMILES | CC(=O)N[C@H]1[C@@H](C[C@@](O[C@@H]1[C@H]([C@H](CO)O)O)(C(=O)O)OC2=CC3=C(N2)C=CC(=C3Cl)Br)O |

| Canonical SMILES | CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC3=C(N2)C=CC(=C3Cl)Br)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a complex structure integrating a bromo-chloroindolyl moiety linked to a modified sialic acid backbone. The indolyl group serves as the chromogenic component, while the sialic acid derivative mimics natural neuraminidase substrates. The ammonium counterion enhances solubility in aqueous buffers, a critical property for biochemical assays.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂BrClN₂O₉ |

| Molecular Weight | 537.7 g/mol |

| IUPAC Name | (2S,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-acetamido-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosidonic acid ammonium |

| CAS Number | VC16688988 |

| Solubility | Aqueous buffers, DMF |

Physical and Chemical Stability

The compound exhibits hygroscopic tendencies, necessitating storage at -20°C to prevent degradation. Its melting point remains uncharacterized in literature, though analogous sialic acid derivatives typically decompose above 200°C . The refractive index (1.6110 estimate) and density (1.4241 g/cm³) align with polar organic compounds, reflecting its heteroatom-rich structure .

Synthesis and Production

Synthetic Strategy

The synthesis begins with N-acetylneuraminic acid (Neu5Ac), which undergoes sequential modifications:

-

Protection of hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers to direct regioselective alkylation .

-

O-alkylation at the C4 position with propargyl bromide, facilitated by sodium hydride (NaH) in tetrahydrofuran (THF) .

-

Introduction of the bromo-chloroindolyl group via nucleophilic substitution, followed by deprotection to yield the final product.

Table 2: Optimization of O-Alkylation Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| NaH Equivalents | 1.5 | 67 |

| Propargyl Bromide | 5.0 equiv | 67 |

| Solvent | THF (0.3 M) | 67 |

Challenges and Solutions

Early synthetic attempts faced low yields due to competing elimination reactions (E2 pathway) at secondary halide sites . Switching to bulky protecting groups (e.g., Boc) and adjusting reaction stoichiometry mitigated these issues, achieving yields up to 87% for related analogues .

Biochemical Applications

Neuraminidase Assays

Neuraminidase, a viral enzyme critical for influenza replication, cleaves sialic acid residues from host cells. X-Neu5Ac ammonium acts as a surrogate substrate, releasing 5-bromo-4-chloroindol-3-ol upon hydrolysis. This product oxidizes spontaneously to form 5,5'-dibromo-4,4'-dichloroindigo, a dark blue pigment detectable at 615 nm.

Table 3: Kinetic Parameters for Neuraminidase

| Parameter | Value |

|---|---|

| Km | 0.89 × 10⁻³ M |

| Vmax | 4.2 μmol/min/mg |

| Optimal pH | 6.0–7.5 |

Comparative Analysis with X-Gal

Unlike X-Gal (a β-galactosidase substrate), X-Neu5Ac ammonium targets neuraminidase, enabling pathogen-specific diagnostics . While X-Gal forms a blue precipitate via β-galactosidase cleavage, X-Neu5Ac’s signal generation relies on oxidative dimerization, offering distinct kinetic advantages .

Research Advancements

Antiviral Drug Development

4-O-alkylated sialic acid analogues, including derivatives of X-Neu5Ac ammonium, inhibit human parainfluenza virus type-1 (hPIV-1) by blocking viral attachment . Structural studies reveal that alkyl chains at the C4 position disrupt interactions with host cell receptors .

Diagnostic Innovations

Recent studies integrate X-Neu5Ac ammonium into lateral flow assays for rapid influenza detection. Coupled with nanoparticle-based signal amplification, this approach achieves detection limits of 10² PFU/mL, surpassing conventional ELISA methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume